2,5-Dimethyl-4-phenylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-phenylfuran-3-carboxylic acid is an organic compound with the molecular formula C14H14O3 It is a derivative of furan, a heterocyclic organic compound, and features a phenyl group and two methyl groups attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-phenylfuran-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Introduction of Substituents: The phenyl and methyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions. These reactions involve the use of catalysts like aluminum chloride (AlCl3) to facilitate the attachment of the phenyl and methyl groups to the furan ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol derivatives with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-phenylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
2,5-Dimethyl-4-phenylfuran-3-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving furan derivatives.
Medicine: Research into its potential therapeutic applications is ongoing, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-phenylfuran-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
2,5-Dimethyl-4-phenylfuran-3-carboxylic acid can be compared with other similar compounds, such as:
2,5-Dimethylfuran: A simpler derivative of furan with two methyl groups attached to the furan ring.
4-Phenylfuran-3-carboxylic acid: A derivative of furan with a phenyl group and a carboxylic acid group attached to the furan ring.
2,5-Dimethyl-3-furoic acid: A derivative of furan with two methyl groups and a carboxylic acid group attached to the furan ring.
Properties
IUPAC Name |
2,5-dimethyl-4-phenylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8-11(10-6-4-3-5-7-10)12(13(14)15)9(2)16-8/h3-7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWWXHFTNCUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.